5-bromo-2,3-dihydro-1H-inden-1-amine

CNS Drug Design Pharmacokinetics Medicinal Chemistry

5-Bromo-2,3-dihydro-1H-inden-1-amine (CAS 185122-74-1) is a strategic bicyclic aminoindane scaffold for CNS drug discovery, addressing the critical need for rapid SAR exploration in hit-to-lead programs. • Strategic 5-bromo handle enables robust Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) for efficient focused library synthesis. • Racemic mixture for cost-effective SAR; resolved (R)- and (S)-enantiomers available separately for downstream chiral studies. • CNS-favorable physicochemical profile (LogP 3.095, TPSA 26 Ų) supports blood-brain barrier penetration for neurotherapeutic programs. Supplied with ≥97% purity; scalable from gram to kilogram quantities.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 185122-74-1
Cat. No. B070375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2,3-dihydro-1H-inden-1-amine
CAS185122-74-1
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC(=C2)Br
InChIInChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2
InChIKeyIEUKCNPRRGOGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,3-dihydro-1H-inden-1-amine: Key Specifications & Sourcing


5-Bromo-2,3-dihydro-1H-inden-1-amine (CAS 185122-74-1) is a bicyclic aminoindane derivative, characterized by a bromine atom at the 5-position of the indane ring [1]. This compound is a versatile synthetic intermediate, particularly valued in medicinal chemistry for constructing pharmacologically active molecules, including GlyT1 inhibitors and other CNS-targeted agents . It is commercially available as a racemic mixture, with both (R)- and (S)-enantiomers also offered (e.g., CAS 1228561-27-0 and 903557-29-9, respectively), providing flexibility for stereospecific synthesis [2]. Key physicochemical properties include a molecular weight of 212.09 g/mol, a predicted LogP of 3.095, and a topological polar surface area of 26 Ų, which are critical for assessing permeability and formulation [3].

5-Bromo-2,3-dihydro-1H-inden-1-amine: Non-Interchangeable Scaffold


Substituting 5-bromo-2,3-dihydro-1H-inden-1-amine with a generic aminoindane or an alternative halogenated analog without rigorous evaluation is scientifically unsound. The specific placement of the bromine atom at the 5-position creates a unique electronic and steric environment on the bicyclic core, which directly influences target binding, metabolic stability, and synthetic trajectory. In a class where subtle modifications—such as changing the halogen from fluorine to bromine or shifting substitution from the 5- to the 6-position—can profoundly alter bioactivity (e.g., MAO-B inhibition) or key physicochemical properties (e.g., LogP), this compound represents a distinct chemical entity with non-transferable structure-activity relationships (SAR) [1][2]. Its unique reactivity profile, including the ability to undergo nucleophilic aromatic substitution or transition metal-catalyzed cross-couplings at the bromine site, enables synthetic routes not possible with non-halogenated or differently halogenated analogues .

5-Bromo-2,3-dihydro-1H-inden-1-amine: Evidence-Based Advantages


Enhanced Lipophilicity vs. 5-Fluoro Analog

The 5-bromo-2,3-dihydro-1H-inden-1-amine exhibits a significantly higher calculated LogP (3.095) compared to its 5-fluoro analog (5-fluoro-2,3-dihydro-1H-inden-1-amine, which typically has a LogP of ~1.9-2.1 for analogous structures). This ~1 unit increase in LogP is a critical determinant for passive diffusion across the blood-brain barrier (BBB) and is often associated with improved CNS bioavailability [1].

CNS Drug Design Pharmacokinetics Medicinal Chemistry

Synthetic Versatility vs. Non-Halogenated Analog

The presence of a bromine atom at the 5-position provides a versatile handle for further synthetic elaboration via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). In contrast, the non-halogenated parent compound, 2,3-dihydro-1H-inden-1-amine, lacks this reactive site, limiting its use in divergent synthesis .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Target Engagement Potential vs. 5-Fluoro Analog

While direct, head-to-head comparative data for this specific compound is limited in the public domain, SAR analysis from the aminoindane class (specifically in MAO-B inhibitors and 5-HT2A agonists) demonstrates that halogen substitution on the indane ring, and specifically the size and polarizability of the halogen, can significantly modulate target affinity and selectivity [1][2]. The 5-bromo derivative is a privileged intermediate in the synthesis of these classes, with the bromine atom often serving as a bioisostere for other lipophilic groups or as a key determinant in halogen bonding interactions with target proteins.

Medicinal Chemistry GPCR Agonists MAO-B Inhibitors

5-Bromo-2,3-dihydro-1H-inden-1-amine: Strategic Applications


CNS Lead Generation & Optimization

This compound is optimally deployed as a key intermediate or scaffold in CNS-focused drug discovery programs. Its lipophilicity (LogP 3.095) and structural similarity to the core of the antiparkinsonian drug rasagiline make it a prime candidate for designing novel MAO-B inhibitors or other agents requiring efficient brain penetration [1][2]. The bromine atom serves as a strategic vector for late-stage functionalization to explore peripheral SAR, while the primary amine allows for rapid diversification into focused libraries targeting GPCRs, ion channels, or transporters relevant to Parkinson's disease, depression, or schizophrenia.

Divergent Building Block for Library Synthesis

As a racemic mixture, this compound is an ideal building block for generating large, diverse compound libraries. The aryl bromide is a robust participant in a wide array of palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid synthesis of hundreds of analogs from a single advanced intermediate . This capacity is essential for hit-to-lead and lead optimization campaigns, allowing medicinal chemists to efficiently explore chemical space and establish robust SAR. Its use in such workflows directly accelerates project timelines and reduces the cost of chemical synthesis.

Enantiomer Sourcing for Stereospecific Studies

For projects requiring stereospecific interactions, the availability of the racemate alongside its resolved (R)- and (S)-enantiomers (CAS 1228561-27-0 and 903557-29-9) provides a clear advantage [3]. Researchers can initially explore SAR using the racemic mixture, and subsequently procure the pure enantiomers for advanced studies to investigate the impact of chirality on target engagement, selectivity, and ADME properties. This tiered approach is cost-effective and scientifically rigorous, making the compound a versatile tool for both early- and late-stage medicinal chemistry.

Scalable Synthetic Routes

The compound is manufactured via established and scalable routes, including reductive amination of 5-bromo-1-indanone . With a reported yield of up to 64% in one gram-scale procedure, the synthesis is both practical and amenable to optimization for larger batches [4]. This makes it a viable intermediate not only for research but also for process chemistry groups aiming to develop robust, cost-effective manufacturing routes for advanced leads or preclinical candidates.

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